Bis(2-diisopropylaminoethyl) sulfide

Description

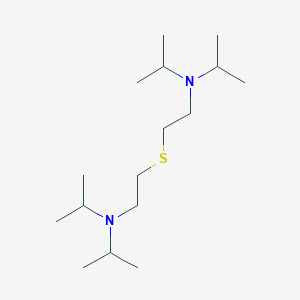

Bis(2-diisopropylaminoethyl) sulfide (CAS: 110501-56-9) is a sulfur-containing organic compound with the molecular formula C₁₆H₃₆N₂S. It features two diisopropylaminoethyl groups linked via a sulfide bridge. This compound is primarily recognized as a degradation product of V-series nerve agents, such as VX (O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate), formed during hydrolysis under neutral to alkaline conditions (pH 7–10) .

Properties

CAS No. |

110501-56-9 |

|---|---|

Molecular Formula |

C16H36N2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

N-[2-[2-[di(propan-2-yl)amino]ethylsulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C16H36N2S/c1-13(2)17(14(3)4)9-11-19-12-10-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 |

InChI Key |

VRSFIFVYZVUBLG-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |

Synonyms |

BIS(2-DIISOPROPYLAMINOETHYL)SULPHIDE |

Origin of Product |

United States |

Scientific Research Applications

Chemical Warfare Agent Precursor

Bis(2-diisopropylaminoethyl) sulfide is notably associated with the synthesis of VX nerve agent, a highly toxic organophosphate compound. Research indicates that it can be transformed into VX through specific chemical reactions involving diisopropylaminoethyl chloride . The compound's structure allows it to act as an effective intermediate in the production of other V-type nerve agents, which are characterized by their potent neurotoxic effects.

Decontamination Studies

Recent studies have focused on the neutralization of VX and related compounds using this compound. For instance, a study demonstrated that this compound could react with lithium nitride and water to form less toxic products, thereby aiding in the decontamination processes . The reaction products included VX acid and disulfides, which are significantly less harmful than their parent compounds.

Toxicological Research

Research has extensively documented the toxicological properties of this compound and its derivatives. Toxicity studies reveal that compounds like VX exhibit rapid incapacitation effects in biological systems, with LD50 values indicating high levels of toxicity . Understanding these properties is crucial for developing antidotes and protective measures against chemical warfare agents.

Data Tables

| Compound | Route of Administration | LD50 (μg/kg) |

|---|---|---|

| VX | Subcutaneous | 13.1 |

| This compound | Not directly tested | - |

| VX Acid | Subcutaneous | >1000 |

Case Study 1: Tactical Disablement Project

In a study conducted by the U.S. Army Combat Capabilities Development Command, this compound was utilized to neutralize VX under controlled conditions. The results indicated that using minimal quantities of additives allowed for effective neutralization without sophisticated equipment . This approach is significant for military applications where rapid response to chemical threats is essential.

Case Study 2: Toxicity Assessment in Animal Models

Research involving animal models has shown varying degrees of toxicity based on exposure duration to VX and related compounds. For example, studies indicated that short-duration exposures resulted in significantly lower LD50 values compared to prolonged exposures . This information is vital for understanding the risks associated with chemical agents and developing appropriate safety protocols.

Comparison with Similar Compounds

Key Properties:

- Structure: Two tertiary amine groups (diisopropylamino) connected to ethyl chains terminated by a sulfur atom.

- Solubility : Sparingly soluble in water; stability varies with pH .

- Environmental Role: A minor but persistent marker in VX contamination scenarios, alongside ethylmethylphosphonic acid (EMPA) and bis(2-diisopropylaminoethyl) disulfide [(DES)₂] .

Comparison with Similar Compounds

Bis(2-diisopropylaminoethyl) Disulfide (EA 4196)

- Structure: Oxidized form of DESH (2-diisopropylaminoethanethiol), forming a disulfide bond (S–S) instead of a sulfide (S–C) .

- Origin : Generated via air oxidation of DESH, a primary hydrolysis product of VX.

- Toxicity: Limited human toxicity data; environmental persistence is lower than EA 2192 but higher than the sulfide .

- Applications: Not utilized directly but serves as a secondary marker in VX degradation studies .

EA 2192

Bis(2-mercaptoethyl) Sulfone Disulfide (BMS)

- Structure : Contains two mercaptoethyl groups linked by a sulfone (SO₂) and disulfide (S–S) bridge .

- Applications: Used as a reducing agent in biochemistry for cleaving disulfide bonds in proteins. Non-toxic compared to nerve agent derivatives.

- Key Difference: Functional sulfone moiety and mercapto groups enable redox activity, unlike the inert sulfide in Bis(2-diisopropylaminoethyl) sulfide .

Mustard Gas (Bis(2-chloroethyl) Sulfide, HD)

- Structure : Two chloroethyl groups linked by a sulfide bridge.

- Toxicity : A blister agent with rapid dermal penetration (LCt₅₀ ~ 1,500 mg·min/m³) .

- Contrast: While structurally similar (bis-ethyl sulfide), HD’s chlorine substituents confer extreme reactivity and vesicant properties absent in the diisopropylamino derivative .

Bis(β-mercaptoethyl) Sulfide

- Structure : Two β-mercaptoethyl groups connected by a sulfide bond.

- Applications: Intermediate in organic synthesis; less stable than this compound due to thiol group reactivity.

Comparative Data Table

Research Findings and Environmental Impact

- Degradation Pathways: this compound forms under neutral/alkaline conditions during VX hydrolysis, competing with dealkylation to yield EA 2192 .

- Environmental Persistence : Less stable than EA 2192 but more persistent than EMPA, necessitating specialized decontamination strategies .

- Detection : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify degradation markers in contaminated samples .

Preparation Methods

High-Pressure Catalytic Method

Drawing from the patented synthesis of bis(2-dialkylaminoethyl) ethers, a plausible route for the sulfide involves replacing N,N-dialkylethanolamine with a sulfur-containing precursor like N,N-diisopropylethanthiolamine. The reaction could proceed as follows:

Hypothetical Reaction Scheme:

Key Parameters (Extrapolated from Ether Synthesis):

-

Catalyst: Alkali metal hydroxides (e.g., NaOH, KOH) at 2.0–10.5 wt% of reactants.

-

Temperature: 50–120°C.

-

Reaction Time: 3–7 hours.

-

Solvent: High-boiling ethers (e.g., 1,4-dioxane).

Expected Challenges:

-

Thiols () are prone to oxidation, necessitating inert atmospheres.

-

Ethyne’s reactivity with sulfur nucleophiles may require precise stoichiometric control.

Nucleophilic Substitution Approach

An alternative method involves reacting 2-chloroethyldiisopropylamine with sodium sulfide:

Reaction:

Optimization Insights:

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of .

-

Temperature: 80–100°C to accelerate substitution without promoting elimination.

Comparative Analysis of Synthetic Strategies

The table below contrasts key metrics from analogous ether syntheses with projected outcomes for sulfide routes:

| Parameter | Ether Synthesis (Patent) | Projected Sulfide Synthesis |

|---|---|---|

| Yield | 85–95% | 70–85% (estimated) |

| Purity | 97–99% | 90–95% (due to side reactions) |

| Reaction Time | 3–7 hours | 5–10 hours |

| Catalyst Loading | 2–10.5 wt% | 5–12 wt% |

Stability Considerations and Byproduct Management

Stability studies of related sulfur compounds, such as 2-(diisopropylamino)ethanethiol, reveal sensitivity to oxidative and thermal degradation. For this compound, recommended storage conditions include:

-

Temperature: –20°C under inert gas (N or Ar).

-

Light Exposure: Amber glassware to prevent photolytic decomposition.

Industrial-Scale Feasibility and Cost Analysis

Scaling the high-pressure method would require:

-

Equipment: High-pressure claves resistant to sulfur corrosion (e.g., Hastelloy C-276).

-

Cost Drivers: Catalyst recycling (85% recovery feasible) and solvent purification.

Q & A

Q. What are the established synthetic routes for Bis(2-diisopropylaminoethyl) sulfide, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution between 2-diisopropylaminoethyl thiol and a suitable alkylating agent (e.g., chlorides or bromides). Methodologically, purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation. Quantitative analysis via elemental analysis (C, H, N, S) ensures stoichiometric accuracy. Researchers should also employ Karl Fischer titration to assess residual moisture, which can affect reactivity in downstream applications .

Q. How does the steric hindrance of diisopropylamino groups influence the compound’s reactivity in coordination chemistry?

The bulky diisopropylamino groups impose steric constraints, limiting accessibility to the sulfur lone pairs. This can be methodologically evaluated using X-ray crystallography to determine bond angles and ligand coordination geometry. Comparative kinetic studies with less hindered analogs (e.g., dimethylamino derivatives) under identical reaction conditions (temperature, solvent polarity) provide empirical evidence of steric effects on reaction rates .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

Accelerated stability studies under thermal stress (40–60°C) and humidity (75% RH) over 4–12 weeks, analyzed via high-performance liquid chromatography (HPLC), identify degradation products. Spectroscopic monitoring (UV-Vis, FTIR) tracks changes in functional groups. Methodological best practices include using inert atmospheres (argon/vacuum sealing) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the compound’s catalytic efficiency in cross-coupling reactions be resolved?

Contradictions often arise from unaccounted variables such as trace metal impurities or solvent effects. A systematic approach involves:

- Replicating experiments under strictly anhydrous conditions (e.g., Schlenk techniques).

- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metals.

- Multivariate analysis (e.g., design of experiments, DoE) to isolate dominant factors (e.g., ligand-to-metal ratio, temperature gradients) .

Q. What computational methods are suitable for modeling the compound’s electronic structure and predicting its behavior in radical reactions?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can map frontier molecular orbitals (HOMO/LUMO) to predict radical stabilization. Comparative studies with experimental electron paramagnetic resonance (EPR) data validate computational models. Advanced workflows integrate molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Q. How can the compound’s selectivity in asymmetric synthesis be optimized using ligand design principles?

Rational ligand modification involves:

- Introducing chiral auxiliaries (e.g., binaphthyl groups) to the sulfide backbone.

- Screening enantioselectivity via chiral HPLC or polarimetry.

- Correlating steric/electronic parameters (Tolman electronic parameters, cone angles) with reaction outcomes (ee%, yield) using multivariate regression analysis .

Q. What methodologies address challenges in scaling up the synthesis of this compound for multigram applications?

Process intensification strategies include:

- Continuous flow reactors to enhance heat/mass transfer and reduce reaction time.

- Membrane-based separation (nanofiltration) for efficient purification.

- Kinetic modeling to identify rate-limiting steps (e.g., thiol deprotonation efficiency) .

Methodological Best Practices

- Data Interpretation : Use principal component analysis (PCA) to disentangle steric vs. electronic contributions in reactivity studies .

- Safety Protocols : Adhere to ISO 3696 standards for solvent purity and OSHA guidelines for handling sulfide derivatives (e.g., ventilation, PPE) .

- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral data via institutional repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.